(5E)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
Overview
Description
(5E)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound is characterized by the presence of a benzylidene group substituted with chlorine and fluorine atoms, and an imidazolidine ring substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(3-chlorophenyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group.
Reduction: Reduction reactions can occur at the imidazolidine ring, potentially leading to the formation of dihydroimidazolidine derivatives.
Substitution: The chlorine and fluorine atoms on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydroimidazolidine compound.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for further biological studies.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals targeting specific diseases. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2-chlorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
- (5E)-5-(2-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
- (5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenylimidazolidine-2,4-dione
Uniqueness
The presence of both chlorine and fluorine atoms on the benzylidene group, along with the chlorophenyl substitution on the imidazolidine ring, makes (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione unique. These substitutions can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-9-3-1-4-10(7-9)21-15(22)14(20-16(21)23)8-11-12(18)5-2-6-13(11)19/h1-8H,(H,20,23)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJWMLCQTZFINQ-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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